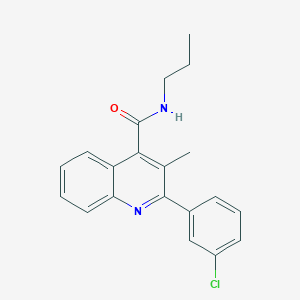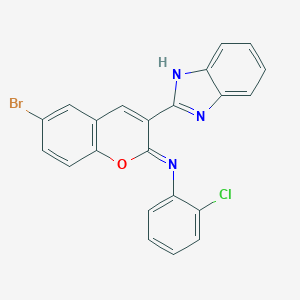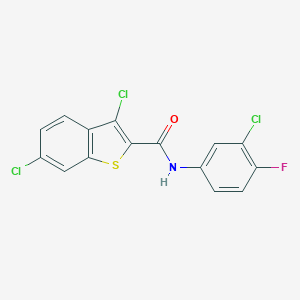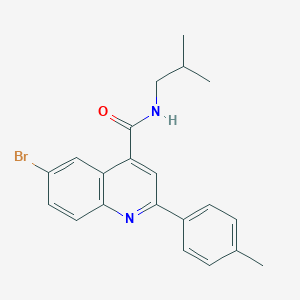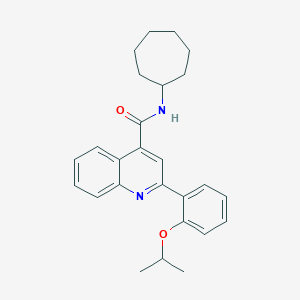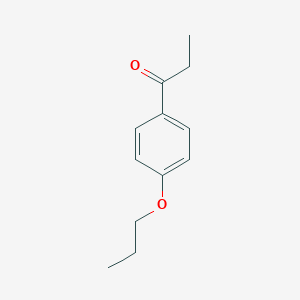
1-(4-Propoxyphenyl)propan-1-one
Descripción general
Descripción
1-(4-Propoxyphenyl)propan-1-one is a chemical compound with the empirical formula C12H16O2 . It is a solid substance . The SMILES string representation of this compound is O=C(CC)C1=CC=C(OCCC)C=C1 .
Molecular Structure Analysis
The molecular weight of 1-(4-Propoxyphenyl)propan-1-one is 192.25 . The InChI key, which is a unique identifier for the compound, is WRMLGNJEOPKSSD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-(4-Propoxyphenyl)propan-1-one is a solid substance . It has a molecular weight of 192.25 . The compound does not have a flash point, indicating that it does not ignite easily .Aplicaciones Científicas De Investigación
Cathinone Derivatives Characterization : Research has focused on the characterization of several cathinone derivatives including 1-(4-Propoxyphenyl)propan-1-one. These compounds are characterized using techniques like FTIR, UV–Vis, NMR spectroscopy, and X-ray diffraction. The study provides valuable insights into the molecular structures and properties of these compounds (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Chalcone Derivatives Synthesis and Analysis : The synthesis and crystal structure analysis of chalcone derivatives, including those similar in structure to 1-(4-Propoxyphenyl)propan-1-one, has been conducted. These studies are crucial for understanding the properties and potential applications of these compounds in various fields (Salian, Narayana, Sarojini, Mahesh, Byrappa, & Kumar, 2018).
Pharmacological Applications : Research into compounds structurally similar to 1-(4-Propoxyphenyl)propan-1-one has led to the discovery of their potential pharmacological applications. These include studies on P-glycoprotein inducers/activators, providing insights into how these compounds could be used in therapeutic applications (Ferreira, Ponte, Silva, Rocha-Pereira, Sousa, Pinto, Bastos, & Remião, 2017).
Synthesis and Structural Analysis : Various studies focus on the synthesis and structural analysis of compounds like 1-(4-Propoxyphenyl)propan-1-one, contributing to the understanding of their chemical properties and potential applications in materials science and drug design (Hamani, Douadi, Daoud, Al-Noaimi, Rikkouh, & Chafaa, 2017).
Liquid Crystalline and Non-linear Optical Properties : The study of β-diketone, pyrazole, and isoxazole derivatives, including those similar to 1-(4-Propoxyphenyl)propan-1-one, reveals their liquid crystalline behavior and non-linear optical properties. This research is significant for the development of new materials with specific optical and electronic applications (Barberá, Giménez, Serrano, Alcalá, Villacampa, Villalba, Ledoux, & Zyss, 1997).
Corrosion Inhibition in Metals : Experimental and computational studies have been conducted on propanone derivatives of quinoxalin-6-yl-4,5-dihydropyrazole, similar to 1-(4-Propoxyphenyl)propan-1-one, as inhibitors of mild steel corrosion. These studies are essential for industrial applications where corrosion resistance is critical (Olasunkanmi & Ebenso, 2019).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is recommended to avoid breathing in its dust, fume, gas, mist, vapors, or spray . It is also recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .
Propiedades
IUPAC Name |
1-(4-propoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-9-14-11-7-5-10(6-8-11)12(13)4-2/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMLGNJEOPKSSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10205963 | |
| Record name | 1-Propanone, 1-(4-propoxyphenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10205963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Propoxyphenyl)propan-1-one | |
CAS RN |
5736-87-8 | |
| Record name | 1-(4-Propoxyphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5736-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propiophenone, 4'-propoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005736878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanone, 1-(4-propoxyphenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10205963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-(5-fluoro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis[N-(5-bromopyridin-2-yl)acetamide]](/img/structure/B444689.png)


![N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-2-chloroaniline](/img/structure/B444693.png)
![3-[(acetylamino)carbonyl]-2-[(4-methoxyphenyl)imino]-2H-chromen-7-yl acetate](/img/structure/B444695.png)


![(Z)-2-([1,1'-biphenyl]-4-ylimino)-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B444703.png)
![N-acetyl-6-bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide](/img/structure/B444707.png)
